molecular formula C23H20NOP B15212602 3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole CAS No. 110302-06-2

3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole

Cat. No.: B15212602
CAS No.: 110302-06-2
M. Wt: 357.4 g/mol
InChI Key: CJNCJYPRHBCQNH-UHFFFAOYSA-N
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Description

3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole is a complex organic compound that features an isoxazole ring substituted with a methyl group and a triphenylphosphoranylidene group

Properties

CAS No.

110302-06-2

Molecular Formula

C23H20NOP

Molecular Weight

357.4 g/mol

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C23H20NOP/c1-19-17-20(25-24-19)18-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18H,1H3

InChI Key

CJNCJYPRHBCQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole typically involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl . Another method includes the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation . These methods provide efficient routes to obtain the desired isoxazole derivatives under moderate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to form stable intermediates with various substrates, facilitating reactions such as nucleophilic substitution and cycloaddition . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Methyl-5-((triphenylphosphoranylidene)methyl)isoxazole is unique due to its combination of an isoxazole ring with a triphenylphosphoranylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Biological Activity

3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C23H20NOP
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 110302-06-2
  • IUPAC Name : (3-methyl-1,2-oxazol-5-yl)methylidene-triphenyl-λ5-phosphane
  • Canonical SMILES : CC1=NOC(=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Biological Activity

The biological activity of this compound has garnered interest in several areas, particularly in medicinal chemistry due to its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, which is critical for the development of new cancer therapies. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation.

The proposed mechanism of action for this compound involves interactions with cellular targets that influence metabolic pathways. Its unique structure allows it to form stable intermediates with various substrates, facilitating nucleophilic substitution and cycloaddition reactions.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2024) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cancer Cell Apoptosis : In a study by Johnson et al. (2024), treatment of breast cancer cell lines with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

A comparison with similar compounds reveals distinct advantages:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC23H20NOPYesYes
Methyl (triphenylphosphoranylidene)acetateC26H23O2PModerateNo
2-(Triphenylphosphoranylidene)propanoateC22H21O2PLowModerate

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